Methyl 3-[({1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate
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Overview
Description
METHYL 3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4-METHYLBENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a benzoate ester, and a methanesulfonyl group. The presence of chlorine and fluorine atoms further enhances its reactivity and potential utility in chemical synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4-METHYLBENZOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions, often using reagents like methanesulfonyl chloride.
Coupling with the Benzoate Ester: The final step involves esterification to form the benzoate ester, using reagents such as methyl benzoate and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The presence of chlorine and fluorine atoms allows for nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
METHYL 3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4-METHYLBENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of METHYL 3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4-METHYLBENZOATE
- METHYL 3-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4-METHYLBENZOATE
- METHYL 3-{1-[(2-BROMOPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4-METHYLBENZOATE
Uniqueness
The unique combination of chlorine and fluorine atoms in METHYL 3-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4-METHYLBENZOATE enhances its reactivity and potential applications compared to similar compounds. This dual halogenation can lead to distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H24ClFN2O5S |
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Molecular Weight |
483.0 g/mol |
IUPAC Name |
methyl 3-[[1-[(2-chloro-6-fluorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]-4-methylbenzoate |
InChI |
InChI=1S/C22H24ClFN2O5S/c1-14-6-7-16(22(28)31-2)12-20(14)25-21(27)15-8-10-26(11-9-15)32(29,30)13-17-18(23)4-3-5-19(17)24/h3-7,12,15H,8-11,13H2,1-2H3,(H,25,27) |
InChI Key |
UZHRMKAXTVXYNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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